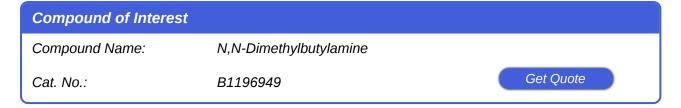


## Spectroscopic Analysis of N,N-Dimethylbutylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **N,N-Dimethylbutylamine**. The information is presented in a structured format to facilitate easy access and comparison, supplemented by detailed experimental protocols and a visual representation of the spectroscopic analysis workflow.

#### **Data Presentation**

The following tables summarize the key quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy for **N,N-Dimethylbutylamine**.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data for N,N-Dimethylbutylamine



| Chemical Shift (δ)<br>ppm | Multiplicity | Integration | Assignment          |
|---------------------------|--------------|-------------|---------------------|
| 2.22                      | t            | 2H          | -CH <sub>2</sub> -N |
| 2.21                      | S            | 6H          | -N(CH₃)₂            |
| 1.43                      | m            | 2H          | -CH2-CH2-N          |
| 1.31                      | m            | 2H          | -CH2-CH3            |
| 0.92                      | t            | 3H          | -СНз                |

Solvent: CDCl3

Table 2: 13C NMR Spectroscopic Data for N,N-

**Dimethylbutylamine** 

| Chemical Shift (δ) ppm | Assignment                           |
|------------------------|--------------------------------------|
| 59.5                   | -CH <sub>2</sub> -N                  |
| 45.4                   | -N(CH <sub>3</sub> ) <sub>2</sub>    |
| 29.3                   | -CH <sub>2</sub> -CH <sub>2</sub> -N |
| 20.7                   | -CH₂-CH₃                             |
| 14.1                   | -CH₃                                 |

Solvent: CDCl<sub>3</sub>. Data extracted from a publicly available spectrum.

# Table 3: Infrared (IR) Spectroscopic Data for N,N-Dimethylbutylamine



| Wavenumber (cm <sup>-1</sup> )   | Intensity | Assignment  |
|----------------------------------|-----------|---|
| 2950 - 2800                      | Strong    | C-H stretch (alkane)  |
| 1470 - 1450                      | Medium    | C-H bend (alkane)   |
| 1250 - 1020                      | Medium    | C-N stretch (aliphatic amine)                                 |
| No significant absorption > 3000 | -         | Absence of N-H stretch, characteristic of a tertiary amine[1] |

## **Experimental Protocols**

The following are detailed methodologies for obtaining the NMR and IR spectra of **N,N- Dimethylbutylamine**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- 1. Sample Preparation:
- Accurately weigh 10-20 mg of N,N-Dimethylbutylamine.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- 2. <sup>1</sup>H NMR Data Acquisition:
- Instrument: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse experiment
- Spectral Width: 0-10 ppm
- Number of Scans: 16
- Relaxation Delay: 1.0 s



Acquisition Time: 4.0 s

3. 13C NMR Data Acquisition:

Instrument: 100 MHz NMR Spectrometer

Pulse Program: Proton-decoupled pulse sequence

• Spectral Width: 0-100 ppm

Number of Scans: 1024

Relaxation Delay: 2.0 s

• Acquisition Time: 1.0 s

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the <sup>1</sup>H NMR spectrum.
- Identify the chemical shifts of the peaks in both <sup>1</sup>H and <sup>13</sup>C NMR spectra.

#### Infrared (IR) Spectroscopy

- 1. Sample Preparation:
- N,N-Dimethylbutylamine is a liquid and can be analyzed neat.
- Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- 2. Data Acquisition:







Instrument: Fourier Transform Infrared (FTIR) Spectrometer

• Mode: Transmittance

Spectral Range: 4000 - 400 cm<sup>-1</sup>

• Resolution: 4 cm<sup>-1</sup>

• Number of Scans: 16

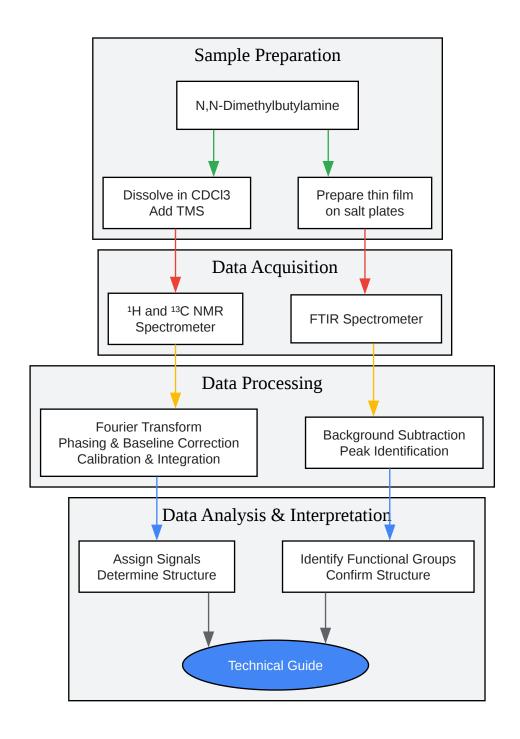
• Acquire a background spectrum of the clean salt plates before running the sample.

- 3. Data Processing:
- Ratio the sample spectrum against the background spectrum to obtain the final transmittance or absorbance spectrum.
- Identify the wavenumbers of the major absorption bands.

## **Mandatory Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N,N-Dimethylbutylamine**.





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Spectroscopic Analysis Workflow

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#### References

- 1. orgchemboulder.com [orgchemboulder.com]
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